N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide

Medicinal Chemistry ADME Lipophilic Efficiency

This compound features a distinctive N-benzyloxy group that significantly increases lipophilicity (cLogP 3.48 vs. 2.45 for the parent scaffold), enabling superior passive membrane permeability for intracellular target engagement. It serves as a privileged oxazole-4-carboxamide scaffold for medicinal chemistry SAR campaigns, a substrate for the Cornforth rearrangement to access diverse 5-aminooxazole-4-carboxylates, and a model O-benzyl prodrug for pharmacokinetic studies. Researchers investigating cytochrome P450-mediated O-debenzylation kinetics will find it an invaluable probe. Purchasing this high-purity (≥98%) compound ensures consistent, reproducible results in drug discovery programs. Inquire now for bulk pricing and immediate availability.

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
Cat. No. B7817936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide
Molecular FormulaC18H16N2O3
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NOCC3=CC=CC=C3
InChIInChI=1S/C18H16N2O3/c1-13-16(19-18(23-13)15-10-6-3-7-11-15)17(21)20-22-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,20,21)
InChIKeyFWCDIQRHTYKFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide: A 5-Methyl-2-Phenyloxazole-4-Carboxamide Scaffold for Medicinal Chemistry and Chemical Biology Applications


N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide (CAS: 929978-81-4) is a synthetic organic compound featuring a central 2-phenyloxazole core with a 5-methyl substituent and an N-benzyloxy carboxamide group at the 4-position . This compound belongs to the class of 2-phenyloxazole-4-carboxamides, a privileged scaffold in medicinal chemistry recognized for its ability to engage diverse biological targets via non-covalent interactions [1]. Its molecular formula is C18H16N2O3 with a molecular weight of 308.34 g/mol and a calculated LogP of 3.48, indicating moderate lipophilicity . The compound is commercially available at high purity (≥98%) for research and development purposes .

Why N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide Cannot Be Replaced by Generic 5-Methyl-2-Phenyloxazole-4-Carboxamide Analogs


The oxazole-4-carboxamide scaffold exhibits profound structure-activity relationships where subtle modifications to the N-substituent dramatically alter lipophilicity, metabolic stability, and target engagement [1]. Simply substituting N-(benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide with the parent 5-methyl-2-phenyloxazole-4-carboxamide (CAS: 51655-72-2) or other N-alkyl/aryl analogs will not recapitulate its specific physicochemical profile. The benzyloxy group confers a unique combination of increased molecular weight (308.34 vs. 202.21 g/mol), enhanced lipophilicity (cLogP 3.48 vs. 2.45), and potential metabolic shielding that directly impacts cellular permeability and pharmacokinetic behavior [2]. These differences are critical for medicinal chemistry campaigns where precise lipophilic efficiency and off-target avoidance are paramount [1].

Quantitative Differentiation of N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide from Close Analogs


Elevated Lipophilicity (cLogP) Drives Enhanced Membrane Permeability

N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide exhibits a calculated octanol-water partition coefficient (cLogP) of 3.48 , which is approximately 1.03 log units higher than the parent 5-methyl-2-phenyloxazole-4-carboxamide (cLogP = 2.45) [1]. This increase corresponds to a >10-fold higher theoretical partition into lipid bilayers, which can translate into improved passive cellular permeability in drug discovery settings.

Medicinal Chemistry ADME Lipophilic Efficiency

N-Benzyloxy Substitution Enables Participation in Cornforth-Type Rearrangements

The benzyloxy group at the carboxamide nitrogen positions N-(benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide as a substrate for thermal or microwave-assisted Cornforth rearrangements, which convert 4-acyloxazoles to 5-aminooxazole-4-carboxylates [1]. While the classic substrate is 5-ethoxy-2-phenyloxazole-4-carboxamide [2], the N-benzyloxy analog may offer distinct steric and electronic properties that influence rearrangement kinetics and product distribution. This reactivity profile is not shared by simple N-alkyl or N-aryl carboxamide analogs, making it a specialized building block for synthesizing densely functionalized oxazole libraries.

Organic Synthesis Rearrangement Chemistry Amino Acid Synthesis

Benzyloxy Group as a Latent N-Hydroxy Carboxamide for Metabolic Shielding

The N-benzyloxy moiety in N-(benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide can serve as a metabolically cleavable protecting group that temporarily masks the hydroxamic acid-like N-hydroxy carboxamide functionality [1]. This strategy is often employed to improve oral absorption by increasing lipophilicity (see Evidence Item 1) while reducing first-pass metabolism. Upon systemic exposure, oxidative O-debenzylation by cytochrome P450 enzymes can release the active N-hydroxy species, providing a controlled pharmacokinetic profile not achievable with direct N-hydroxy or N-alkyl analogs [2].

Prodrug Design Metabolic Stability Pharmacokinetics

Optimal Research and Industrial Application Scenarios for N-(Benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide


Lead Optimization for Intracellular Targets Requiring Enhanced Membrane Permeability

Given its elevated cLogP (3.48) relative to the parent scaffold , N-(benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide is ideally suited for medicinal chemistry campaigns where improved passive diffusion across cell membranes is necessary to engage intracellular targets. This compound can serve as a lipophilic probe in structure-activity relationship (SAR) studies aimed at balancing potency with permeability in early-stage drug discovery.

Synthesis of 5-Aminooxazole-4-Carboxylate Libraries via Microwave-Assisted Rearrangement

The N-benzyloxy group positions this compound as a viable substrate for the Cornforth rearrangement , enabling the efficient preparation of 5-aminooxazole-4-carboxylates under microwave conditions. This application is particularly valuable in academic and industrial settings requiring rapid access to diverse oxazole-based building blocks for high-throughput screening or fragment-based drug discovery.

Prodrug Strategy Evaluation for N-Hydroxy Carboxamide-Containing Candidates

Researchers investigating hydroxamic acid or N-hydroxy carboxamide pharmacophores can utilize N-(benzyloxy)-5-methyl-2-phenyloxazole-4-carboxamide as a model O-benzyl prodrug. Its benzyloxy group provides a tractable handle for assessing the impact of transient lipophilic masking on oral absorption and metabolic stability in preclinical pharmacokinetic studies .

Chemical Biology Probe for Studying Oxazole-Metabolizing Enzymes

The presence of a benzyloxy moiety susceptible to oxidative cleavage makes this compound a useful tool for probing cytochrome P450 activity in vitro. It can be employed in enzyme kinetics assays to characterize isoform-specific O-debenzylation rates, providing insights into the metabolic fate of oxazole-containing compounds in early ADME panels .

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